molecular formula C13H13ClN2O2S2 B3009357 4-(4-Chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine CAS No. 338967-62-7

4-(4-Chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine

Cat. No. B3009357
M. Wt: 328.83
InChI Key: NGWAOISVBVSCDP-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 4-(4-Chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine

The compound 4-(4-Chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine is a pyrimidine derivative that has been the subject of various spectroscopic and computational studies due to its potential as a chemotherapeutic agent. The compound's structure is characterized by the presence of a pyrimidine ring substituted with chlorophenyl, methyl, and methylsulfonylmethyl groups, which contribute to its chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related pyrimidine compounds often involves nucleophilic aromatic substitution reactions (SNAr) and oxidative methods. For instance, chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines have been described, where the chloride group can be selectively displaced by anilines and secondary aliphatic amines . Additionally, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a related compound, has been achieved, and its reactivity with various alkylants has been explored .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using spectroscopic techniques such as FT-IR and FT-Raman, as well as density functional theory (DFT) calculations. The geometrical parameters obtained from DFT are in agreement with X-ray diffraction (XRD) results, indicating the reliability of computational methods in predicting molecular structures . The presence of substituents such as chlorophenyl and methylsulfonylmethyl groups can lead to non-planar geometries between the phenyl ring and the pyrimidine ring, as observed in related compounds .

Chemical Reactions Analysis

Pyrimidine derivatives exhibit a variety of chemical reactions, including nucleophilic displacement and reduction reactions. The sulphonyl and sulphinyl substituents on pyrimidine can undergo nucleophilic displacement reactions, and in some cases, an unprecedented reduction to thiopyrimidine has been observed . The reactivity of these compounds is influenced by the electronic and steric effects of the substituents attached to the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their vibrational wave numbers, HOMO-LUMO gap, and nonlinear optical properties, have been characterized using spectroscopic and computational methods . The molecular electrostatic potential (MEP) maps of these compounds reveal regions of negative and positive potential, indicating possible sites for electrophilic and nucleophilic attacks, respectively . The presence of sulfur atoms in the structure contributes to the compound's potential as a nonlinear optical material and its reactivity in chemical reactions .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Sulfanyl Pyrimidin-4(3H)-one Derivatives : A study by Bassyouni and Fathalla (2013) focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, exhibiting a range of biological activities such as antimicrobial, anticancer, and antidepressive effects (Bassyouni & Fathalla, 2013).

Crystal Structure and Cytotoxic Activity

  • 4-Thiopyrimidine Derivatives : Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These compounds were studied for their crystal structure and cytotoxic activity against various cell lines, providing insights into the structural and functional aspects of these compounds (Stolarczyk et al., 2018).

Spectroscopic Investigation and Potential Chemotherapeutic Application

  • Spectroscopic Analysis of Sulfanyl Pyrimidine : Alzoman et al. (2015) conducted a vibrational spectral analysis of a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, highlighting its potential as a chemotherapeutic agent. The study used various spectroscopic techniques and molecular docking to suggest inhibitory activity against specific targets (Alzoman et al., 2015).

Nonclassical Antifolate Inhibitors

  • Synthesis of Pyrrolo[2,3-d]pyrimidines as Antifolate Inhibitors : Gangjee et al. (1996, 1997) synthesized 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase and for antitumor or antibacterial applications. These compounds showed significant potency against various enzymes and human cell lines, indicating their potential in cancer treatment (Gangjee et al., 1996), (Gangjee et al., 1997).

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

  • Precautionary Statements : P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).


Future Directions

Researchers should explore the biological activity, potential therapeutic applications, and optimization of synthetic routes for this compound. Additionally, investigations into its pharmacokinetics and toxicity profiles are essential for future development.


Please note that while I’ve provided an overview, further scientific literature and experimental data are necessary for a comprehensive understanding of this compound. For specific details, consult relevant peer-reviewed papers and technical documents12.


properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S2/c1-9-15-11(8-20(2,17)18)7-13(16-9)19-12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWAOISVBVSCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SC2=CC=C(C=C2)Cl)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine

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